![molecular formula C20H18FN3O2 B5037855 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5037855.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone
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Overview
Description
The compound “4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound . It also includes a piperazine ring, which is a common feature in many pharmaceuticals , and a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (quinolinone and piperazine), followed by their functionalization and coupling . The fluorophenyl group could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecule contains several functional groups, including a carbonyl group linking the piperazine and quinolinone rings, and a fluorine atom on the phenyl ring . These groups could significantly influence the molecule’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could undergo reactions such as nucleophilic addition or reduction . The aromatic rings might participate in electrophilic aromatic substitution reactions, especially if activated by appropriate substituents .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors/acceptors would influence properties like solubility, melting/boiling points, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Future studies could focus on synthesizing this compound and characterizing its properties. If it’s intended to be a drug, it would be crucial to study its pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted in the body) and pharmacodynamics (its effects on the body), as well as its potential side effects and toxicity .
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)17-13-19(25)22-18-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERBHLVPUBWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone |
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